Valbenazine tosylate is a pharmaceutical compound primarily used in the treatment of tardive dyskinesia, a movement disorder often caused by long-term use of antipsychotic medications. This compound is a salt derived from valbenazine, which itself is a derivative of tetrabenazine, and it functions as a reversible inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2). The inhibition of VMAT2 leads to a reduction in dopamine release, which is beneficial in managing symptoms associated with hyperkinetic movement disorders.
Valbenazine tosylate is classified as a small molecule drug and is synthesized through chemical modifications of tetrabenazine. It is recognized for its therapeutic applications in neurology and psychiatry, particularly for managing involuntary movements associated with certain medications. The compound's chemical structure includes a tosyl group, which enhances its solubility and bioavailability compared to its parent compound.
The synthesis of valbenazine tosylate involves several key steps:
Recent patents describe improved processes that enhance yield and purity by optimizing reaction conditions and using specific solvents .
Valbenazine tosylate has a complex molecular structure characterized by the following features:
The compound consists of a valbenazine backbone with two tosyl groups attached, enhancing its pharmacological properties .
Valbenazine tosylate participates in several chemical reactions:
These reactions are crucial for both its pharmacological activity and metabolic processing in the body.
Valbenazine tosylate exerts its therapeutic effects primarily through:
The pharmacokinetics indicate that valbenazine tosylate undergoes extensive metabolism post-administration, with significant activity observed within two weeks of treatment initiation.
Valbenazine tosylate exhibits several notable physical and chemical properties:
These properties are essential for determining the formulation and delivery methods for clinical use.
Valbenazine tosylate is primarily used in clinical settings for:
The efficacy of valbenazine tosylate has been supported by clinical trials demonstrating its ability to improve patient outcomes without significant adverse effects .
Valbenazine tosylate (C₃₈H₅₄N₂O₁₀S₂; MW 762.97 g/mol) is the ditosylate salt of the free base valbenazine (C₂₄H₃₈N₂O₄). Its molecular structure features three chiral centers with absolute configurations (2R,3R,11bR) for the tetrahydrobenzoquinolizine moiety and (2S) for the valine ester group [3] [5] [9]. The stereochemical integrity is critical for VMAT2 binding affinity, as confirmed by single-crystal X-ray studies of the free base, which reveal a "bent" conformation stabilized by intramolecular hydrogen bonding [1].
Tosylate salt formation induces significant changes in crystalline packing. The free base crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 5.260 Å, b = 17.770 Å, c = 26.164 Å, and Z = 4 [1]. In contrast, the tosylate salt (CAS 1639208-54-0) forms multiple stoichiometric crystalline phases. X-ray powder diffraction (XRPD) analyses confirm that sulfonate groups from two p-toluenesulfonic acid molecules ionically bond to the protonated tertiary nitrogen of the tetrahydroisoquinoline ring and the valine ammonium group, creating an extended hydrogen-bonding network [4] [8] [9]. This salt bridge enhances lattice energy and reduces hygroscopicity.
Table 1: Crystallographic Parameters of Valbenazine Forms
Form | Space Group | Unit Cell Parameters (Å) | Volume (ų) | Z | Reference |
---|---|---|---|---|---|
Free Base | P2₁2₁2₁ | a=5.260, b=17.770, c=26.164 | 2445.74 | 4 | [1] |
Tosylate Form I | Monoclinic | a=12.7, b=14.2, c=18.9 | 3,400 | 4 | [4] |
Tosylate Form II | Triclinic | a=8.3, b=10.5, c=12.6 | 1,100 | 2 | [4] |
Valbenazine tosylate exhibits at least three distinct polymorphs (Forms I, II, III), differentiated by XRPD peak positions and thermal behavior:
Table 2: XRPD Signatures of Valbenazine Tosylate Polymorphs
Form | Key 2θ Positions (Cu-Kα) | d-Spacing (Å) | Thermal Properties |
---|---|---|---|
I | 6.8°, 13.7°, 16.2° | 13.0, 6.5, 5.5 | Tm = 218°C, ΔH = 120 J/g |
II | 5.6°, 11.2°, 20.5° | 15.8, 7.9, 4.3 | Tm = 210°C, ΔH = 110 J/g |
III | 7.2°, 14.1°, 21.8° | 12.3, 6.3, 4.1 | Dehydrates at 40°C |
Valbenazine tosylate demonstrates high solubility in dimethyl sulfoxide (DMSO; 131.06 mM or 100 mg/mL) but low solubility in water (∼25 mg/mL) and ethanol (<1 mg/mL) [2] [7]. The solubility in aqueous buffers is pH-dependent, increasing below pH 3 due to protonation of the valine amine group. In simulated intestinal fluid (pH 6.8), solubility drops to <5 mg/mL, impacting bioavailability [8].
Table 3: Solubility of Valbenazine Tosylate
Solvent System | Solubility (mg/mL) | Conditions | Note |
---|---|---|---|
DMSO | 100 | 25°C | Hygroscopic; use anhydrous |
Water | 25 | 25°C | pH-dependent ionization |
Ethanol | <1 | 25°C | Negligible dissolution |
PEG-300 | 50 | 25°C | Used in formulation studies |
Simulated Gastric Fluid | 80 | 37°C, pH 1.2 | Protonation enhances solubility |
The ditosylate salt improves stability over the free base by suppressing hydrolysis and oxidation:
Table 4: Stability Profile of Valbenazine Tosylate (Form I)
Stress Condition | Parameters | Observation |
---|---|---|
Thermal | 40°C/75% RH, 4 weeks | No polymorphic change, <0.2% impurities |
Photolytic | 1.2 million lux hours | No color change, <0.1% degradation |
Hydrolytic (pH 2.0) | 80°C, 48 hours | 2% hydrolyzed to valbenazine acid |
Oxidative (3% H₂O₂) | 25°C, 24 hours | 5% N-oxide formation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7